6-DHI Exhibits Potent and Opposite Regulation of 11βHSD1 Activities Compared to Endogenous Activators
In isolated rat Leydig cells, 6-DHI induced a marked shift in 11βHSD1 enzyme directionality, increasing oxidative activity from a baseline conversion rate of 5.08% to 48.23% with an EC50 of 1.70 ± 0.44 µM, while simultaneously inhibiting reductive activity from 26.90% to 3.66% with an IC50 of 0.22 ± 0.05 µM [1]. This dual, opposing effect is a distinct functional signature compared to endogenous PKC activators like diacylglycerols, which primarily enhance 11βHSD1 reductase activity [2].
| Evidence Dimension | Functional regulation of 11βHSD1 enzyme directionality |
|---|---|
| Target Compound Data | EC50 (oxidation increase) = 1.70 ± 0.44 µM; IC50 (reduction inhibition) = 0.22 ± 0.05 µM |
| Comparator Or Baseline | Endogenous diacylglycerols (class baseline): primarily promote 11βHSD1 reductase activity |
| Quantified Difference | 6-DHI uniquely stimulates oxidative activity while inhibiting reductase activity, a bidirectional regulation not observed with diacylglycerols |
| Conditions | Freshly isolated intact rat Leydig cells; 25 nM radiolabeled substrate |
Why This Matters
This specific bidirectional regulation of 11βHSD1 is critical for studies of glucocorticoid metabolism and provides a unique tool for modulating intracellular corticosterone levels, an effect not achievable with endogenous PKC activators.
- [1] Ge RS, Dong Q, Niu EM, Sottas CM, Hardy DO, Catterall JF, Latif SA, Morris DJ, Hardy MP. Protein kinase C increases 11beta-hydroxysteroid dehydrogenase oxidation and inhibits reduction in rat Leydig cells. J Androl. 2005 Sep-Oct;26(5):608-14. View Source
- [2] Tomlinson JW, Walker EA, Bujalska IJ, Draper N, Lavery GG, Cooper MS, Hewison M, Stewart PM. 11beta-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response. Endocr Rev. 2004 Oct;25(5):831-66. View Source
